![molecular formula C10H10O B1437221 4-Ethynyl-1-methoxy-2-methylbenzene CAS No. 90843-06-4](/img/structure/B1437221.png)
4-Ethynyl-1-methoxy-2-methylbenzene
Overview
Description
4-Ethynyl-1-methoxy-2-methylbenzene is an aromatic acetylene derivative . Its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts .
Synthesis Analysis
The synthesis of benzene derivatives like 4-Ethynyl-1-methoxy-2-methylbenzene often involves electrophilic aromatic substitution . The carbocation intermediate in electrophilic aromatic substitution is stabilized by charge delocalization (resonance), making it not subject to rearrangement .Molecular Structure Analysis
The molecular formula of 4-Ethynyl-1-methoxy-2-methylbenzene is C10H10O . It has a molecular weight of 146.19 g/mol .Chemical Reactions Analysis
4-Ethynyl-1-methoxy-2-methylbenzene, being an aromatic acetylene derivative, can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Physical And Chemical Properties Analysis
4-Ethynyl-1-methoxy-2-methylbenzene appears as a powder or crystalline solid . It has a melting point of 30-34°C and a boiling point of 222.7°C at 760 mmHg . The density is approximately 1g/cm3 .Scientific Research Applications
Synthesis of Pyridin-2-amine Derivatives
4-Ethynyl-1-methoxy-2-methylbenzene is used in the synthesis of pyridin-2-amine derivatives, which are important intermediates in pharmaceutical research and development. For instance, it can be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine .
Click Chemistry for Triazole Derivatives
This compound is also utilized in click chemistry to create 1,2,3-triazole derivatives. These derivatives have been studied for their anticancer activities and molecular docking properties, which are crucial in the design of new anticancer drugs .
Cycloaddition Reactions
Another application is in cycloaddition reactions with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts. These reactions are significant in the synthesis of complex organic compounds .
Mechanism of Action
The general mechanism of action for such compounds involves the electrons in the pi bond attacking the electrophile, forming an arenium ion. This ion is conjugated but not aromatic. In the next step, the lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethynyl-1-methoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)8(2)7-9/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWWFRYYPHKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660722 | |
Record name | 4-Ethynyl-1-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-1-methoxy-2-methylbenzene | |
CAS RN |
90843-06-4 | |
Record name | 4-Ethynyl-1-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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